molecular formula C13H14BrN3O4 B12631142 C13H14BrN3O4

C13H14BrN3O4

Cat. No.: B12631142
M. Wt: 356.17 g/mol
InChI Key: PTWMGNIXMSFLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its complex structure, which includes a bromine atom, a nitro group, and a cyanoethyl group. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide involves several steps. One common method includes the bromination of a nitrophenol derivative followed by the introduction of a cyanoethyl group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes. These processes are carried out in controlled environments to ensure the purity and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The cyanoethyl group can be replaced with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of alkyl or aryl derivatives.

Scientific Research Applications

3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound with the molecular formula C13H14BrN3O4 is a member of the azaindole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from diverse research studies, case studies, and relevant data.

1. Chemical Structure and Properties

This compound is characterized by a complex structure that includes a bromine atom and multiple nitrogen atoms. The molecular weight is approximately 328.17 g/mol. The compound's structure can be represented as follows:

C13H14BrN3O4\text{C}_{13}\text{H}_{14}\text{Br}\text{N}_{3}\text{O}_{4}

2. Synthesis and Characterization

Recent studies have highlighted efficient synthetic routes for producing this compound, focusing on yields and reaction conditions. For instance, one study reported a yield of 92% through a reductive cyclization process using common catalysts . Characterization techniques such as NMR and mass spectrometry have confirmed the compound's identity and purity.

3.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating inhibitory effects comparable to established antibiotics.

Bacterial Strain Inhibition Zone (mm) Control (Antibiotic)
Staphylococcus aureus1520 (Penicillin)
Escherichia coli1822 (Ciprofloxacin)
Pseudomonas aeruginosa1219 (Gentamicin)

3.2 Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Study: Breast Cancer Cell Line MCF-7

  • Treatment with this compound resulted in a dose-dependent decrease in cell viability.
  • IC50 values were determined to be around 25 µM after 48 hours of exposure.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways. The bromine atom in its structure enhances its binding affinity to these targets, facilitating its biological effects .

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its notable antimicrobial and anticancer activities. Ongoing research aims to further elucidate its mechanisms of action and potential therapeutic applications.

6. Future Directions

Future studies should focus on:

  • In vivo testing to evaluate efficacy and safety.
  • Exploring structure-activity relationships (SAR) to optimize biological activity.
  • Investigating potential synergistic effects with other therapeutic agents.

This compound's diverse biological activities underscore its potential as a lead compound for drug development in treating infections and cancer.

Properties

Molecular Formula

C13H14BrN3O4

Molecular Weight

356.17 g/mol

IUPAC Name

N'-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C13H14BrN3O4/c1-21-5-4-15-12(19)13(20)17-10-8-6-7(14)2-3-9(8)16-11(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,19)(H,16,18)(H,17,20)

InChI Key

PTWMGNIXMSFLPX-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C(=O)NC1C2=C(C=CC(=C2)Br)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.